
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chloro group at the second position, a methoxy group at the third position, and an ethanol group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol typically involves the chlorination of 3-methoxypyridine followed by the introduction of an ethanol group. One common method includes the reaction of 3-methoxypyridine with thionyl chloride to introduce the chloro group, followed by a reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-Chloro-3-methoxypyridin-4-yl)acetaldehyde or 1-(2-Chloro-3-methoxypyridin-4-yl)acetic acid.
Reduction: Formation of 1-(2-Methoxy-3-methoxypyridin-4-yl)ethanol.
Substitution: Formation of 1-(2-Amino-3-methoxypyridin-4-yl)ethanol or 1-(2-Methylthio-3-methoxypyridin-4-yl)ethanol.
科学研究应用
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
作用机制
The mechanism of action of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2-Chloro-3-methoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.
3-Methoxypyridine: Lacks both the chloro and ethanol groups, resulting in different reactivity and applications.
2-Chloro-4-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is unique due to the presence of both chloro and ethanol groups on the pyridine ring.
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
1-(2-chloro-3-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-10-8(9)7(6)12-2/h3-5,11H,1-2H3 |
InChI 键 |
KBDVGPFECLDENL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=NC=C1)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)

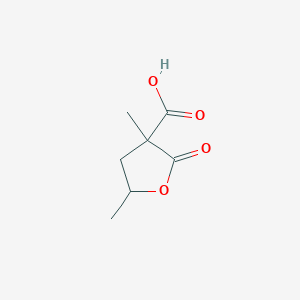
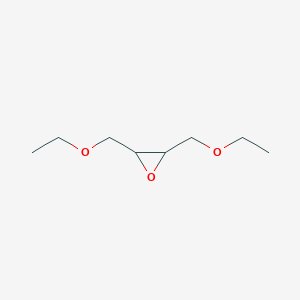


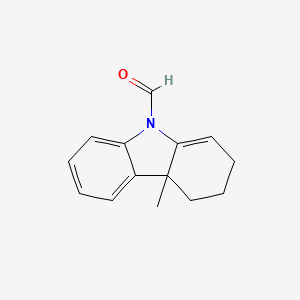
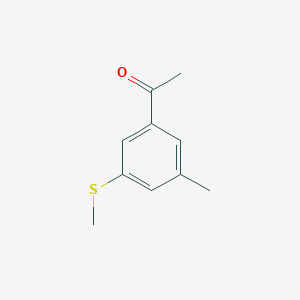

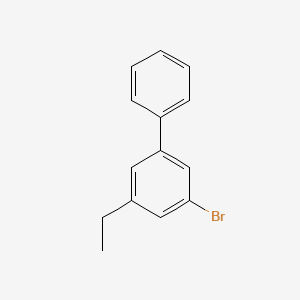
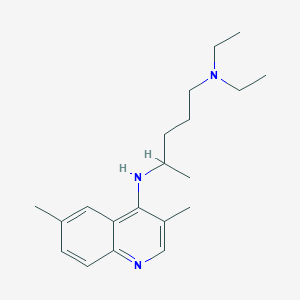


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
